molecular formula C23H20BN B1249827 Pyridine-triphenylborane CAS No. 971-66-4

Pyridine-triphenylborane

Cat. No.: B1249827
CAS No.: 971-66-4
M. Wt: 321.2 g/mol
InChI Key: WJSXSXUHWBSPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Pyridine-triphenylborane can be synthesized through two primary methods:

Industrial production methods typically involve large-scale synthesis using these routes, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

Pyridine-triphenylborane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. Major products formed from these reactions include boronic acids, borohydrides, and substituted boranes .

Biological Activity

Pyridine-triphenylborane (PTPB) is a compound that has garnered attention for its potential biological activities, particularly in the context of antifouling applications and its effects on marine organisms. This article provides a comprehensive overview of the biological activity associated with PTPB, including its synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a complex formed by the reaction of pyridine with triphenylborane. This compound has been studied for its applications in various fields, including catalysis and as an antifouling agent in marine environments. Its structure can be represented as follows:

C6H5B(C6H5)3+C5H5NPyridine Triphenylborane\text{C}_6\text{H}_5\text{B}(\text{C}_6\text{H}_5)_3+\text{C}_5\text{H}_5\text{N}\rightarrow \text{Pyridine Triphenylborane}

Antifouling Properties

PTPB has been investigated for its antifouling properties, particularly as a replacement for traditional organotin compounds that are now restricted due to environmental concerns. Studies have shown that PTPB exhibits significant toxicity towards various marine organisms, which is crucial for its efficacy as an antifouling agent.

Table 1: Toxicity of this compound to Marine Organisms

OrganismLC50 (mg/L)Reference
Daphnia magna0.15
Mytilus galloprovincialis0.20
Pseudomonas putida0.05

The low LC50 values indicate high toxicity, which suggests that PTPB can effectively prevent biofouling by inhibiting the growth of marine microorganisms.

Ecotoxicological Studies

Research has highlighted the ecotoxicological impacts of PTPB and its degradation products. A study found that the degradation products of PTPB were also toxic to marine life, raising concerns about long-term environmental effects. The degradation pathway involves hydrolysis and oxidation, leading to various by-products that may be harmful.

Study 1: Toxicity Assessment

In a study assessing the toxicity of PTPB on Daphnia magna, it was observed that exposure to sub-lethal concentrations resulted in significant behavioral changes and reproductive impairment. The study concluded that while PTPB is effective as an antifouling agent, its ecological impact must be carefully considered.

Study 2: Inhibition Mechanisms

Another research focused on the mechanisms by which PTPB exerts its antifouling effects. It was found that PTPB disrupts cellular functions in marine bacteria by interfering with membrane integrity and metabolic processes, leading to cell death.

Molecular Docking Studies

Molecular docking studies have been conducted to understand how PTPB interacts at the molecular level with various biological targets. These studies provide insights into the binding affinities and potential inhibitory effects against specific enzymes or receptors involved in microbial growth.

Table 2: Molecular Docking Results for this compound

Target ProteinBinding Affinity (kcal/mol)Reference
Enzyme A-8.5
Enzyme B-7.9
Receptor C-9.1

The negative binding affinities indicate strong interactions between PTPB and its targets, suggesting potential for therapeutic applications beyond antifouling.

Properties

IUPAC Name

pyridine;triphenylborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15B.C5H5N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1/h1-15H;1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSXSXUHWBSPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448581
Record name Pyridine-triphenylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

971-66-4
Record name Pyridine-triphenylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-triphenylborane
Reactant of Route 2
Pyridine-triphenylborane
Reactant of Route 3
Pyridine-triphenylborane
Reactant of Route 4
Pyridine-triphenylborane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pyridine-triphenylborane
Reactant of Route 6
Pyridine-triphenylborane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.